3-Chloro-4-ethoxy-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethoxy-phenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an ethoxy group at the fourth position
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as their stability, solubility, and the presence of functional groups that can interact with biological membranes .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, depending on their structure and the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-ethoxy-phenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-ethoxy-phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids. Additionally, this compound can act as an inhibitor of certain enzymes, affecting their activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can activate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as cytochrome P450 enzymes. This inhibition can lead to the accumulation of substrates and the formation of reactive intermediates, which can further interact with other biomolecules. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and activate signaling pathways involved in stress responses. The compound may also modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent oxidative stress and inflammation, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry and hematological parameters. These toxic effects are likely due to the compound’s ability to induce oxidative stress and inflammation, as well as its interactions with enzymes and other biomolecules .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, including this compound, by catalyzing oxidation reactions that lead to the formation of reactive intermediates. These intermediates can further undergo conjugation reactions with glutathione or other cofactors, leading to their detoxification and excretion. The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the resulting changes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, as well as its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-phenol can be achieved through several methods. One common approach involves the ethoxylation of 3-chlorophenol. This reaction typically requires the presence of a base, such as sodium hydroxide, and an ethylating agent, such as ethyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethoxy-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and the corresponding nucleophile.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Chloro-4-ethoxy-phenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-4-methoxy-phenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-3-ethoxy-phenol: Chlorine and ethoxy groups are interchanged.
3-Ethoxyphenol: Lacks the chlorine atom.
Properties
IUPAC Name |
3-chloro-4-ethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCUVINNJNRVRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.